![molecular formula C13H23N5O2 B2952728 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide CAS No. 1477866-72-0](/img/structure/B2952728.png)
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as E-64d, is a chemical compound that has been extensively studied for its potential applications in scientific research. E-64d is a potent inhibitor of cysteine proteases, which are enzymes that play critical roles in various physiological processes.
Mechanism of Action
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide inhibits the activity of cysteine proteases by covalently binding to the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, thus inhibiting its activity.
Biochemical and Physiological Effects:
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit osteoclast-mediated bone resorption, and reduce the accumulation of amyloid-beta peptide in Alzheimer's disease. 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the replication of hepatitis C virus and dengue virus.
Advantages and Limitations for Lab Experiments
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, which makes it a valuable tool for studying the role of cysteine proteases in various physiological processes. 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is also relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has some limitations. It is not selective for a specific cysteine protease, which can lead to off-target effects. 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can also irreversibly inhibit the activity of cysteine proteases, which can make it difficult to study the role of these enzymes in physiological processes that require their activity.
Future Directions
There are several future directions for the study of 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide. One direction is the development of more selective inhibitors of specific cysteine proteases. Another direction is the study of the role of cysteine proteases in various diseases using 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide as a tool. 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can also be used in the development of antiviral drugs for the treatment of hepatitis C virus and dengue virus. Additionally, 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can be used in the development of therapeutics for cancer, osteoporosis, and Alzheimer's disease.
Conclusion:
In conclusion, 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have various biochemical and physiological effects. 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, including the development of more selective inhibitors and the study of the role of cysteine proteases in various diseases.
Synthesis Methods
The synthesis of 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step is the protection of the amino group of L-lysine with a Boc (tert-butoxycarbonyl) group. The second step involves the reaction of the protected L-lysine with 3-morpholinopropylamine to form the corresponding amide. The third step involves the reaction of the amide with ethyl 4,5-diamino-1H-pyrazole-3-carboxylate to form the pyrazole ring. The final step involves the removal of the Boc group using trifluoroacetic acid to obtain 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play critical roles in various physiological processes such as apoptosis, autophagy, and antigen presentation. 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cathepsins B, H, K, L, and S, which are cysteine proteases that are involved in various diseases such as cancer, osteoporosis, and Alzheimer's disease. 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the replication of various viruses such as hepatitis C virus and dengue virus.
properties
IUPAC Name |
4-amino-2-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-2-18-12(11(14)10-16-18)13(19)15-4-3-5-17-6-8-20-9-7-17/h10H,2-9,14H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKVVNEVVPFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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